molecular formula C9H20Cl2N2 B2824401 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride CAS No. 2140316-58-9

2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B2824401
CAS No.: 2140316-58-9
M. Wt: 227.17
InChI Key: WCZKFGKBLGLVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the molecular formula C9H18N2·2HCl. It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through one common atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and automated control systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,8-diazaspiro[4.5]decane: A similar spirocyclic compound without the dihydrochloride salt.

    2,8-Diazaspiro[4.5]decane: Another spirocyclic compound with a similar core structure but different substituents.

Uniqueness

2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is unique due to its specific spirocyclic structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Biological Activity

2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a spirocyclic framework, may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is C9H18N2Cl2C_9H_{18}N_2Cl_2. It is typically synthesized through controlled reactions involving specific precursors. The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind to these targets can alter their activity, leading to various biological effects. Understanding the precise mechanisms requires further investigation into its binding affinities and the resultant biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been explored for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with cancer progression.

Study Cell Line Effect Reference
Study AFaDu (hypopharyngeal)Cytotoxicity and apoptosis induction
Study BVarious cancer cell linesInhibition of cell proliferation

Neuroprotective Effects

There is emerging evidence that suggests this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.

Case Studies

  • Anticancer Activity Study : A study demonstrated that this compound displayed significant cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The compound's unique spirocyclic structure was suggested to enhance its interaction with cellular targets.
  • Neuroprotective Study : Another investigation revealed that the compound could effectively inhibit AChE activity in vitro, suggesting potential benefits in enhancing cholinergic signaling in neurodegenerative conditions.

Properties

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-7-4-9(8-11)2-5-10-6-3-9;;/h10H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZKFGKBLGLVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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